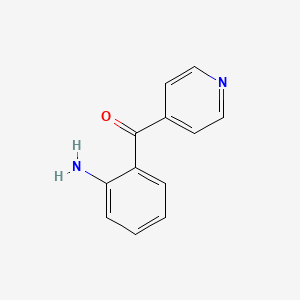

(2-Amino-phenyl)-pyridin-4-yl-methanone

Übersicht

Beschreibung

“(2-Amino-phenyl)-pyridin-4-yl-methanone” is a chemical compound with the molecular formula C12H10N2O . It has a molecular weight of 198.22 . The compound appears as a yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10N2O/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a yellow solid . Its molecular formula is C12H10N2O , and it has a molecular weight of 198.22 .Wissenschaftliche Forschungsanwendungen

Spectroscopic Properties and Theoretical Studies

The electronic absorption, excitation, and fluorescence properties of related compounds have been extensively studied, revealing insights into their spectroscopic behaviors in different solvents. Quantum chemistry calculations, including DFT and TD-DFT methods, have been employed to understand these properties further, highlighting the compounds' potential in developing new materials with specific optical properties (Al-Ansari, 2016).

Antimicrobial Activity

Some derivatives of "(2-Amino-phenyl)-pyridin-4-yl-methanone" have been synthesized and shown to possess significant antimicrobial activity. This suggests their potential application in developing new antimicrobial agents, which could be beneficial in addressing the challenge of antibiotic resistance (Kumar et al., 2012).

Metal-free Reduction of Nitro Aromatic Compounds

"(2-Pyridyl)phenyl methanol," a compound closely related to "this compound," has been reported to act as a hydrogen donor in the metal-free reduction of nitro aromatic and heteroaromatic compounds. This process is crucial for the synthesis of various organic compounds, demonstrating the utility of such derivatives in organic synthesis and industrial applications (Giomi et al., 2011).

Anti-Tumor Agents

Derivatives of "this compound" have been explored for their anti-tumor properties. These studies have led to the discovery of compounds with selective cytotoxicity against tumor cells, opening avenues for the development of new cancer therapeutics (Hayakawa et al., 2004).

Organotin(IV) Complexes and Their Biological Screening

Organotin(IV) complexes derived from related compounds have been synthesized and characterized, demonstrating significant antibacterial activities. These complexes could serve as potential drug candidates, showcasing the role of such derivatives in medicinal chemistry (Singh et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of (2-Aminophenyl)(pyridin-4-yl)methanone are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular functions, including cell division, metabolism, and signal transduction .

Mode of Action

(2-Aminophenyl)(pyridin-4-yl)methanone interacts with its protein kinase targets by binding to their active sites . This interaction can inhibit the kinase’s activity, preventing the phosphorylation of other proteins and thus altering cellular functions . The compound’s efficacy as a kinase inhibitor is influenced by its planar structure .

Biochemical Pathways

The inhibition of protein kinases by (2-Aminophenyl)(pyridin-4-yl)methanone affects multiple biochemical pathways. For instance, it can impact the cell cycle regulation by inhibiting Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . These kinases play critical roles in cell division and differentiation, so their inhibition can lead to changes in these processes .

Pharmacokinetics

Its molecular weight of 19822 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The inhibition of protein kinases by (2-Aminophenyl)(pyridin-4-yl)methanone can lead to various molecular and cellular effects. For example, it can alter cell division and differentiation due to its impact on CLK1 and DYRK1A . Additionally, the compound’s planar structure is crucial for maintaining its inhibitory potency .

Eigenschaften

IUPAC Name |

(2-aminophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPYXHGIWARXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

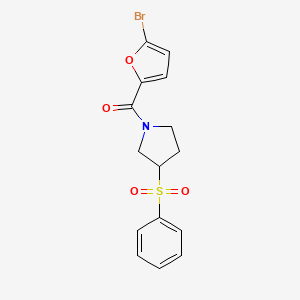

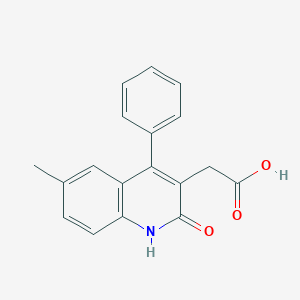

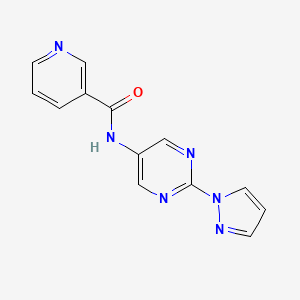

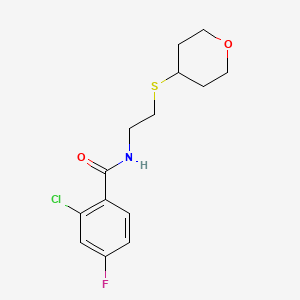

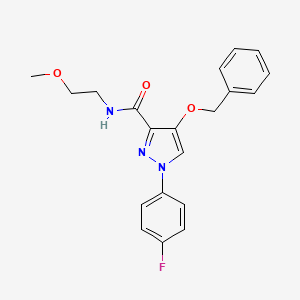

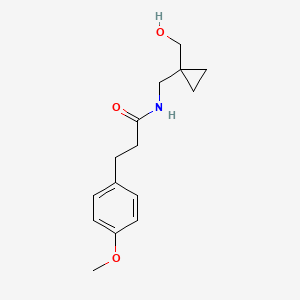

Synthesis routes and methods I

Procedure details

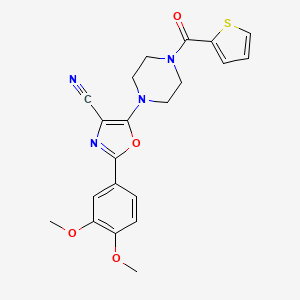

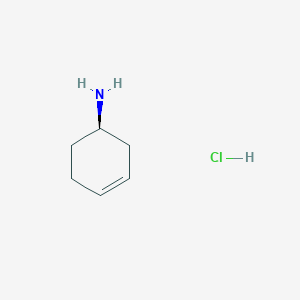

Synthesis routes and methods II

Procedure details

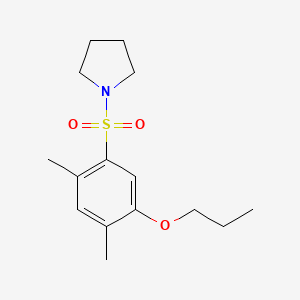

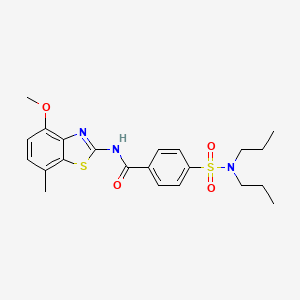

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

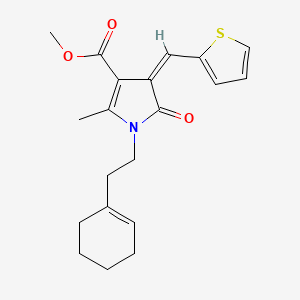

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2839956.png)

![7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2839957.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2839958.png)